molecular formula C10H6FN2O3S- B3021923 [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid CAS No. 436087-03-5

[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

Cat. No.: B3021923
CAS No.: 436087-03-5
M. Wt: 253.23 g/mol
InChI Key: HUMTWDHTQPLDIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a fluorophenyl group and a sulfanyl-acetic acid moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl-acetic acid moiety can form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
  • [5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
  • [5-(2-Methyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

Uniqueness

Compared to its analogs, [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. Additionally, the fluorophenyl group can improve the compound’s pharmacokinetic properties, such as increased metabolic stability and better membrane permeability.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMTWDHTQPLDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-03-5
Record name 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.